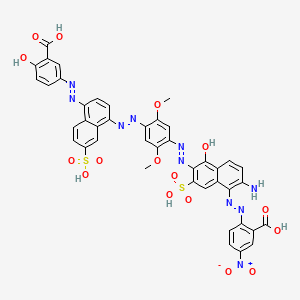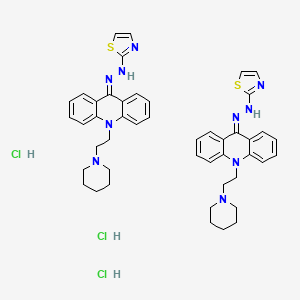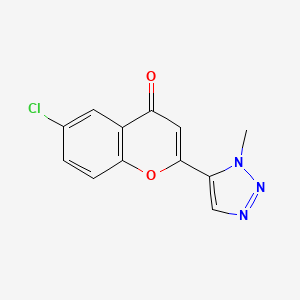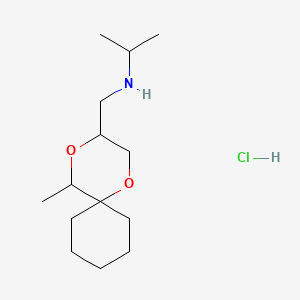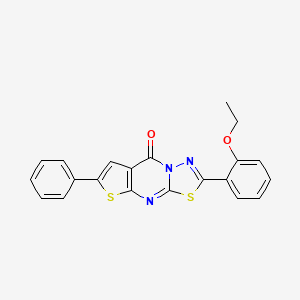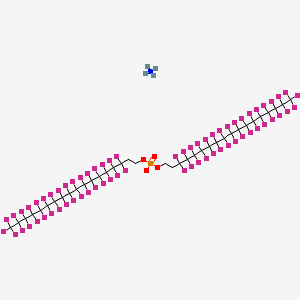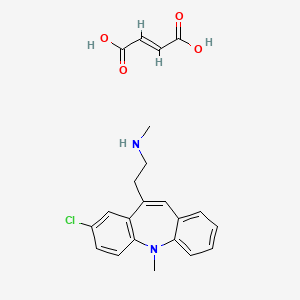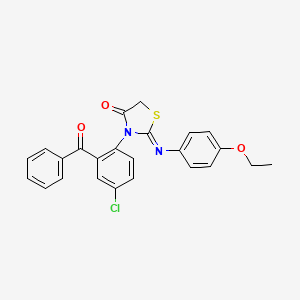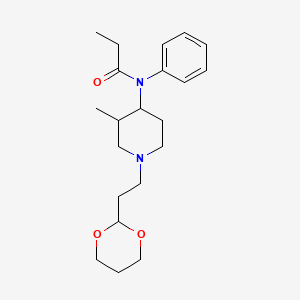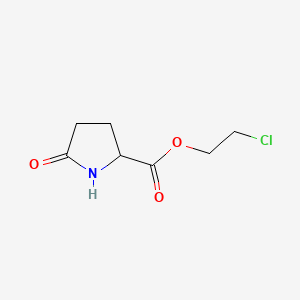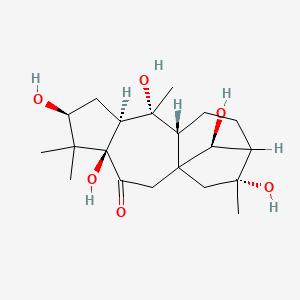
6-Ketograyanotoxin III
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Ketograyanotoxin III is a naturally occurring diterpenoid toxin found in plants of the Ericaceae family, particularly in species of the genus Rhododendron . This compound is part of the grayanotoxin family, which is known for its complex molecular structures and significant pharmacological properties . Grayanotoxins, including this compound, have been studied extensively due to their toxic effects and potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ketograyanotoxin III involves several intricate steps. One notable method is the bioinspired total synthesis, which includes a Ni-catalyzed α-vinylation of a ketoester to construct a bicyclo[3.2.1]octane ring system . This is followed by an intramolecular Pauson-Khand reaction of an enyne to form a 7/5-bicyclic ring system . The final steps involve a biomimetic 1,2-rearrangement of the grayanane-type skeleton .
Industrial Production Methods: Industrial production of this compound is not widely reported, likely due to the complexity of its synthesis and the specialized conditions required. Most production methods are still in the research and development phase, focusing on optimizing yields and reducing the number of synthetic steps .
Análisis De Reacciones Químicas
Types of Reactions: 6-Ketograyanotoxin III undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions include various hydroxylated and oxidized derivatives of this compound, which are often intermediates in further synthetic transformations .
Aplicaciones Científicas De Investigación
6-Ketograyanotoxin III has several scientific research applications:
Mecanismo De Acción
6-Ketograyanotoxin III exerts its effects by binding to voltage-gated sodium channels in cell membranes . This binding increases the permeability of sodium ions, preventing the inactivation of sodium channels and leading to prolonged depolarization of the cell membrane . This mechanism is responsible for the compound’s toxic effects, including symptoms such as dizziness, weakness, and hypotension .
Comparación Con Compuestos Similares
Grayanotoxin I: Another toxic diterpenoid found in Rhododendron species, known for its similar mechanism of action.
Grayanotoxin II: Shares structural similarities with 6-Ketograyanotoxin III but differs in its specific functional groups and toxicity levels.
Grayanotoxin IV: Less commonly found but structurally related, with variations in its hydroxyl and acetyl groups.
Uniqueness: this compound is unique due to its specific molecular structure, which includes a ketone group that distinguishes it from other grayanotoxins .
Propiedades
Número CAS |
54781-74-7 |
|---|---|
Fórmula molecular |
C20H32O6 |
Peso molecular |
368.5 g/mol |
Nombre IUPAC |
(4R,6S,8S,9R,10R,14R,16S)-4,6,9,14,16-pentahydroxy-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,8]hexadecan-3-one |
InChI |
InChI=1S/C20H32O6/c1-16(2)13(21)7-12-18(4,25)11-6-5-10-15(23)19(11,9-17(10,3)24)8-14(22)20(12,16)26/h10-13,15,21,23-26H,5-9H2,1-4H3/t10?,11-,12-,13-,15-,17+,18+,19?,20-/m0/s1 |
Clave InChI |
JNCWOJJBQVWMJO-HYIDEHJMSA-N |
SMILES isomérico |
C[C@]1(CC23CC(=O)[C@]4([C@@H](C[C@@H](C4(C)C)O)[C@]([C@@H]2CCC1[C@@H]3O)(C)O)O)O |
SMILES canónico |
CC1(C(CC2C1(C(=O)CC34CC(C(C3O)CCC4C2(C)O)(C)O)O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(5S,5aS,8aR,9R)-5-(4-fluoroanilino)-5,5a,6,8,8a,9-hexahydro-[2]benzofuro[6,5-f][1,3]benzodioxol-9-yl]-2,6-dimethoxyphenol](/img/structure/B12742901.png)
